2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one is a nitrogen-containing heterocyclic compound with notable structural characteristics. It is classified under the category of pyrazolo compounds, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. This compound has garnered interest due to its unique molecular structure and the potential pharmacological properties associated with similar compounds.
The compound is identified by the Chemical Abstracts Service (CAS) number 2891598-82-4 and has been cataloged in various chemical databases and suppliers, indicating its availability for research purposes. It is synthesized and distributed by several chemical suppliers, including Reagentia and A2B Chem .
2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one belongs to a class of compounds known as azepines, which are characterized by a seven-membered ring containing nitrogen atoms. This specific compound features a tetrahydropyrazole moiety fused to an azepine structure, contributing to its unique properties and potential reactivity.
The synthesis of 2,3-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one typically involves multi-step organic reactions. Common methods include cyclization reactions where appropriate precursors undergo condensation to form the pyrazolo and azepine rings.
The molecular formula of 2,3-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one is C9H13N3O. The structure features a pyrazolo ring system fused with a seven-membered azepine ring. The presence of two methyl groups at positions 2 and 3 contributes to its dimensional stability and steric properties.
The compound can participate in various chemical reactions typical of nitrogen-containing heterocycles. These may include:
Research indicates that pyrazolo compounds can influence pathways related to neurological functions and may have implications in treating conditions such as anxiety or depression due to their potential as central nervous system agents.
2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one has potential applications in various fields:
This compound exemplifies the diverse applications of heterocyclic chemistry in developing therapeutic agents and understanding complex biological mechanisms.
The construction of the pyrazolo[4,3-c]azepine core necessitates sequential cyclization strategies, often starting from functionalized cyclohexane precursors. A prominent route involves Knorr-type cyclocondensation between 1,3-dicarbonyl compounds and hydrazines, adapted for azepine ring formation. As demonstrated in tetrahydroindazole syntheses (structurally analogous to pyrazoloazepines), 2-acetyl-5,5-dimethyl-cyclohexane-1,3-dione (1) serves as a key precursor. Reacting 1 with 2-hydrazinopyridine generates the pyrazole ring, yielding intermediate 2, which undergoes subsequent bromination at C7 to furnish the bicyclic scaffold (3) [5]. This methodology exemplifies the in situ generation of 1,3-dielectrophilic systems (C3-building blocks) for annulation, a strategy emphasized in multicomponent pyrazole syntheses [2]. Alternative routes utilize Schmidt rearrangements for ring expansion; treatment of tetrahydroindazolone 2 with sodium azide and polyphosphoric acid yields the seven-membered lactam 20, a direct precursor to benzazepine-type frameworks [5]. The cyclocondensation approach generally delivers moderate yields (50-75%), while ring expansion routes suffer from lower efficiency (≈35% yield for 21) due to competing reaction pathways [5].
Table 1: Yield Comparison for Core Assembly Strategies
Strategy | Key Intermediate | Final Product | Typical Yield (%) | Limitations |
---|---|---|---|---|
Cyclocondensation (Knorr) | 1,3-Dicarbonyl 1 | Tetrahydroindazole 2 | 70-85% | Regioisomers with unsymmetrical hydrazines |
Electrophilic Halogenation | Intermediate 2 | Bromo-derivative 3 | 60-80% | Positional selectivity challenges |
Schmidt Rearrangement | Tetrahydroindazole 2 | Benzazepinone 20 | 30-40% | Competing elimination pathways |
Position-selective modification at C3 and C7 is critical for modulating the electronic and steric properties of the pyrazoloazepine core. C7, being allylic in intermediates like 3, exhibits high reactivity towards nucleophilic substitution. Systematic studies reveal that electron-donating substituents at C7 significantly enhance reaction efficiency:
Table 2: Substituent Effects on Yield at C7
C7 Substituent | Reagent/Conditions | Product | Yield Range (%) | Electronic Effect |
---|---|---|---|---|
-F | AgF, DMF, 80°C | 4 | 60-70% | Moderate (-I) |
-OCH₃ | AgNO₃, MeOH, reflux | 5 | 70-85% | Strong (+M/-I) |
-N(CH₃)₂ | HN(CH₃)₂, MW, 100°C, 30 min | 9 | 80-90% | Strong (+R) |
-CH₃ | CH₃I, n-BuLi, THF, -78°C | 8 | 65-75% | Weak (+I) |
-Br | NBS, CHCl₃, rt | 3 | 75-85% | Weak (-I) |
Microwave irradiation dramatically enhances reaction kinetics in key steps of pyrazoloazepine synthesis, particularly nucleophilic substitutions and cyclocondensations. The dielectric heating effect enables rapid, uniform energy transfer, reducing reaction times from hours to minutes while maintaining or improving yields. A pivotal application is the amination at C7: displacing bromide 3 with dimethylamine requires 18-24 hours under conventional heating (70-80°C), but achieves completion within 30 minutes under microwave irradiation (100°C, sealed vessel) with a 10-15% yield increase for 9 [5] [6]. Similarly, the initial Knorr cyclization forming the pyrazole ring from diketones and hydrazines benefits from microwave exposure, reducing condensation times from 4-6 hours to 5-15 minutes [6]. This acceleration is attributed to the rapid thermal activation of both carbonyl groups and the hydrazine nucleophile, minimizing decomposition pathways prevalent under prolonged heating.
Translating batch pyrazoloazepine synthesis to continuous flow systems addresses critical scalability challenges: heat transfer limitations, mixing inefficiencies, and hazardous intermediate handling. Flow chemistry offers superior control through:
For Schmidt rearrangements or azide displacements, Continuous Stirred Tank Reactor (CSTR) cascades are optimal. They accommodate slurries and provide flexible residence times (minutes to hours), crucial for slow cyclizations. Pulse flow reactors (e.g., CØPE type) handle heterogeneous mixtures encountered in Knoevenagel-Knorr sequences, while silicon carbide plate reactors manage highly exothermic brominations [3] [8]. Process Analytical Technology (PAT) tools like inline NIR/Raman monitoring enable real-time optimization of critical parameters such as cyclization completeness or halogen stoichiometry [8].
Table 3: Flow Reactor Selection for Key Synthesis Steps
Synthesis Step | Recommended Reactor Type | Residence Time | Key Advantage | Scale-Up Factor Achieved |
---|---|---|---|---|
Bromination (C7) | Silicon Carbide Plate Reactor | 2-5 min | Instant heat dissipation for exothermic reaction | 1,000x (Lab to Pilot) |
Nucleophilic Substitution | Tubular Coil Reactor | 10-30 min | Precise temperature control for selectivity | 500x |
Knorr Cyclocondensation | CSTR Cascade | 60-120 min | Handles slurry formation; flexible dwell time | 200x |
Azidation/Reduction | Packed Bed Reactor | 5-15 min | Safe handling of hydrazoic acid intermediates | 300x |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1